An In-depth Technical Guide to the Physical Properties of Ethyl 3-cyclopropyl-2,2-difluoropropanoate
An In-depth Technical Guide to the Physical Properties of Ethyl 3-cyclopropyl-2,2-difluoropropanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physical properties of Ethyl 3-cyclopropyl-2,2-difluoropropanoate, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. As a molecule incorporating a cyclopropyl ring and a difluorinated carbon center, its unique structural features are expected to impart distinct physicochemical characteristics. This document outlines the theoretical basis and practical methodologies for the precise determination of these properties, ensuring data integrity and reproducibility in a research and development setting.
Compound Identification and Molecular Characteristics
Ethyl 3-cyclopropyl-2,2-difluoropropanoate is identified by the following key descriptors:
| Identifier | Value | Source |
| CAS Number | 1267593-90-7 | |
| Molecular Formula | C₈H₁₂F₂O₂ | |
| Molecular Weight | 178.18 g/mol | |
| Chemical Structure | (See Figure 1) | - |
Figure 1: Chemical Structure of Ethyl 3-cyclopropyl-2,2-difluoropropanoate
Caption: 2D structure of Ethyl 3-cyclopropyl-2,2-difluoropropanoate.
Core Physical Properties: A Summary
The following table summarizes the key physical properties of Ethyl 3-cyclopropyl-2,2-difluoropropanoate. It is important to note that while some properties can be theoretically estimated, experimental determination is crucial for obtaining accurate values for this specific molecule. For context, experimentally determined values for the related compound, Ethyl 2,2-difluoropropanoate (CAS 28781-85-3), are provided.
| Property | Experimentally Determined Value for Ethyl 3-cyclopropyl-2,2-difluoropropanoate | Reference Values for Ethyl 2,2-difluoropropanoate |
| Boiling Point | Not available. Experimental determination required. | 115 °C |
| Density | Not available. Experimental determination required. | 1.10 g/cm³ at 20 °C |
| Refractive Index | Not available. Experimental determination required. | 1.350 at 20 °C |
| Solubility | Not available. Experimental determination required. | Insoluble in water. |
| Flash Point | Not available. Experimental determination required. | 13 °C |
Experimental Determination of Physical Properties
The following sections detail the standardized, field-proven protocols for the experimental determination of the core physical properties of Ethyl 3-cyclopropyl-2,2-difluoropropanoate. The causality behind each step is explained to ensure a deep understanding of the methodology.
Boiling Point Determination
The boiling point is a fundamental physical property that provides insights into the volatility and intermolecular forces of a compound. For esters, the boiling point generally increases with molecular weight.[1]
Methodology: Distillation Method
This method is suitable for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.[2]
Experimental Workflow:
Caption: Workflow for Boiling Point Determination by Distillation.
Step-by-Step Protocol:
-
Apparatus Assembly: Assemble a simple distillation apparatus as per standard laboratory procedures.[2]
-
Sample Preparation: Place approximately 5 mL of Ethyl 3-cyclopropyl-2,2-difluoropropanoate into the distilling flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently.
-
Temperature Reading: Observe the thermometer. The boiling point is the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the liquid condenses on the thermometer bulb and drips into the collection vessel.[2]
-
Pressure Reading: Record the ambient barometric pressure.
-
Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary.
Causality and Trustworthiness: This method is self-validating as a stable temperature plateau during distillation indicates that the pure substance is boiling. The use of boiling chips prevents bumping and ensures an accurate equilibrium temperature is reached.
Density Measurement
Density is a measure of mass per unit volume and is an important parameter for quality control and for understanding molecular packing.
Methodology: Pycnometer Method
The pycnometer method is a highly accurate technique for determining the density of a liquid.
Experimental Workflow:
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Protocol:
-
Preparation: Thoroughly clean and dry a pycnometer of a known volume.
-
Mass of Empty Pycnometer: Accurately weigh the empty pycnometer (m₁).
-
Mass with Water: Fill the pycnometer with distilled water of a known temperature and weigh it (m₂). The density of water at this temperature is known.
-
Mass with Sample: Empty and dry the pycnometer, then fill it with Ethyl 3-cyclopropyl-2,2-difluoropropanoate at the same temperature and weigh it (m₃).
-
Calculation: The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Causality and Trustworthiness: This method relies on the precise and accurate measurement of mass and the known density of a reference substance (water). The use of a constant temperature water bath is critical to ensure accuracy as density is temperature-dependent.
Refractive Index Measurement
The refractive index is the ratio of the speed of light in a vacuum to its speed in a substance and is a characteristic property of a pure compound.[3] It is sensitive to temperature and the wavelength of light used.[3]
Methodology: Abbe Refractometer
The Abbe refractometer is a standard instrument for measuring the refractive index of liquids.
Experimental Workflow:
Caption: Workflow for Refractive Index Measurement.
Step-by-Step Protocol:
-
Calibration: Calibrate the Abbe refractometer using a standard of known refractive index, such as distilled water.
-
Sample Application: Place a few drops of Ethyl 3-cyclopropyl-2,2-difluoropropanoate onto the surface of the measuring prism.
-
Temperature Equilibration: Close the prisms and allow the sample to reach thermal equilibrium with the instrument, which is typically thermostatted at 20 °C or 25 °C.
-
Measurement: Adjust the control knobs to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
Reading: Read the refractive index value directly from the instrument's scale.
-
Temperature Recording: Record the temperature at which the measurement was taken.
Causality and Trustworthiness: The accuracy of this method is ensured by prior calibration with a known standard. The use of a monochromatic light source (typically the sodium D-line, 589 nm) and precise temperature control are essential for obtaining reproducible results.[3]
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for its application in formulations and for designing purification processes.
Methodology: Visual Assessment in Various Solvents
A qualitative assessment of solubility in a range of polar and non-polar solvents provides a good initial understanding of the compound's solubility profile.
Experimental Workflow:
Caption: Workflow for Qualitative Solubility Determination.
Step-by-Step Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of Ethyl 3-cyclopropyl-2,2-difluoropropanoate into a vial.
-
Solvent Addition: Add a measured volume of the test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane) to the vial.
-
Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period.
-
Observation: Visually inspect the solution for any undissolved material. If the sample has completely dissolved, it is considered soluble at that concentration.
-
Quantification (Optional): For a more quantitative measure, continue adding the solute in small, known increments until saturation is reached (i.e., solid material remains undissolved).
Causality and Trustworthiness: This method provides a practical and rapid assessment of solubility. For more precise quantitative data, techniques like shake-flask method followed by concentration analysis (e.g., by GC or HPLC) are recommended. The presence of two fluorine atoms is expected to decrease its solubility in polar solvents like water.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of Ethyl 3-cyclopropyl-2,2-difluoropropanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the cyclopropyl protons (complex multiplets in the upfield region, typically 0-1 ppm), and the methylene protons adjacent to the cyclopropyl group. The chemical shifts of the cyclopropyl protons are notably upfield due to the ring current effect of the cyclopropane ring.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the difluorinated carbon, the carbons of the ethyl group, the methylene carbon, and the carbons of the cyclopropyl ring. The signal for the difluorinated carbon will appear as a triplet due to coupling with the two fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[6] For Ethyl 3-cyclopropyl-2,2-difluoropropanoate, a single signal is expected for the two equivalent fluorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Ethyl 3-cyclopropyl-2,2-difluoropropanoate is expected to exhibit the following characteristic absorption bands:
-
C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹ is characteristic of the carbonyl group in an aliphatic ester.[7][8]
-
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ region correspond to the C-O stretching vibrations of the ester group.[7]
-
C-F Stretch: Strong absorption bands in the 1100-1000 cm⁻¹ region are indicative of C-F stretching vibrations.
-
C-H Stretch: Bands just below 3000 cm⁻¹ are due to the C-H stretching of the alkyl and cyclopropyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Ethyl 3-cyclopropyl-2,2-difluoropropanoate, the electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 178. Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) and a McLafferty rearrangement, which for ethyl esters typically results in a fragment at m/z 88.[9][10]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[12] Keep away from heat, sparks, and open flames.[12]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a framework for the comprehensive characterization of the physical properties of Ethyl 3-cyclopropyl-2,2-difluoropropanoate. By following the detailed experimental protocols and understanding the underlying scientific principles, researchers can obtain accurate and reliable data that is essential for the advancement of their research and development activities. The unique combination of a cyclopropyl moiety and gem-difluoro substitution makes this compound an interesting target for further investigation, and a thorough understanding of its physical properties is the first step towards unlocking its full potential.
References
-
PubChem. Ethyl 2,2-difluoropropanoate. National Center for Biotechnology Information. [Link]
-
Christie, W. W. Mass Spectra of Alkyl Esters. The AOCS Lipid Library. [Link]
-
Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]
-
Chemistry LibreTexts. 10: Refractive Index. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]
-
Stankov, S., et al. (2018). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Organic Chemistry, 83(15), 8036-8045. [Link]
-
Oxford Instruments. NMR | Speeding Fluorine Analysis. [Link]
-
Redox. Safety Data Sheet Ethyl 3-ethoxypropionate. [Link]
-
TutorChase. Provide an example of the boiling and melting points of different esters. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. tdx.cat [tdx.cat]
- 10. scribd.com [scribd.com]
- 11. Ethyl 2,2-difluoropropanoate | C5H8F2O2 | CID 2761188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. echemi.com [echemi.com]
